4-FLUORO-N-(2,4,5-TRICHLOROPHENYL)BENZENE-1-SULFONAMIDE
Overview
Description
4-Fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a fluorine atom and three chlorine atoms attached to the phenyl rings, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,4,5-trichloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The aromatic rings can undergo substitution reactions with electrophiles.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst such as iron(III) chloride.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Formation of substituted sulfonamides.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Reduction: Formation of the corresponding amine.
Scientific Research Applications
4-Fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, it may act as a competitive inhibitor of bacterial enzymes, similar to other sulfonamides. This inhibition disrupts essential metabolic pathways, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: Another sulfonamide with fluorine substitution, used as an electrophilic fluorinating agent.
3-Amino-4-fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide: A structurally similar compound with an amino group.
Uniqueness
4-Fluoro-N-(2,4,5-trichlorophenyl)benzene-1-sulfonamide is unique due to the specific arrangement of fluorine and chlorine atoms, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-(2,4,5-trichlorophenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3FNO2S/c13-9-5-11(15)12(6-10(9)14)17-20(18,19)8-3-1-7(16)2-4-8/h1-6,17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMJVZBCSYJOCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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